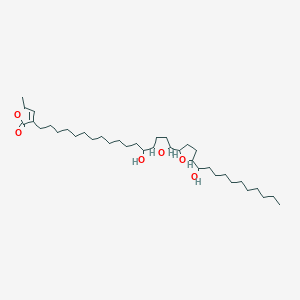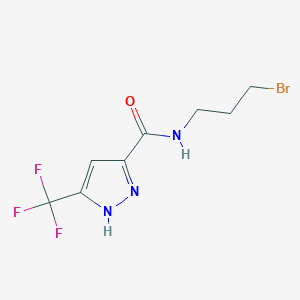![molecular formula C15H19NO2 B8730065 N-[2-(cyclohexanecarbonyl)phenyl]acetamide](/img/structure/B8730065.png)
N-[2-(cyclohexanecarbonyl)phenyl]acetamide
描述
2’-(Cyclohexylcarbonyl)acetoanilide is an organic compound that belongs to the class of acetanilides It is characterized by the presence of a cyclohexylcarbonyl group attached to the acetoanilide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Cyclohexylcarbonyl)acetoanilide typically involves the reaction of aniline with cyclohexylcarbonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then acylated to yield the final product. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 2’-(Cyclohexylcarbonyl)acetoanilide can be scaled up by using large reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反应分析
Types of Reactions
2’-(Cyclohexylcarbonyl)acetoanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring in the acetoanilide structure can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products Formed
Oxidation: Formation of cyclohexylcarboxylic acid or cyclohexanone.
Reduction: Formation of cyclohexylmethanol.
Substitution: Various substituted acetoanilides depending on the electrophile used.
科学研究应用
2’-(Cyclohexylcarbonyl)acetoanilide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2’-(Cyclohexylcarbonyl)acetoanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Acetanilide: A simpler analog with a phenyl group instead of a cyclohexyl group.
Acetoacetanilide: Contains an acetoacetyl group attached to the aniline structure.
N-Phenylacetamide: Another related compound with a phenylacetamide structure.
Uniqueness
2’-(Cyclohexylcarbonyl)acetoanilide is unique due to the presence of the cyclohexylcarbonyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with biological targets, making it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C15H19NO2 |
|---|---|
分子量 |
245.32 g/mol |
IUPAC 名称 |
N-[2-(cyclohexanecarbonyl)phenyl]acetamide |
InChI |
InChI=1S/C15H19NO2/c1-11(17)16-14-10-6-5-9-13(14)15(18)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,16,17) |
InChI 键 |
SWYIONORMDGPLO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C2CCCCC2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3H-Imidazo[4,5-b]pyridine, 6-bromo-3-(triphenylmethyl)-](/img/structure/B8729990.png)










![methyl 1-[N-(furan-2-ylcarbonyl)amino]-1-cyclohexanecarboxylate](/img/structure/B8730087.png)

![4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B8730096.png)
